molecular formula C23H30N2O3 B3949846 1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3949846
M. Wt: 382.5 g/mol
InChI Key: UEUKFTGTUWERCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs called nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s and has been extensively studied for its potential use in pain management.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide works by binding to and activating nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. Activation of nAChRs leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain perception and mood regulation. This compound has a unique binding profile, with high affinity for the alpha-3-beta-4 and alpha-4-beta-2 nAChR subtypes, which are predominantly expressed in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in animal models, with a duration of action that is longer than other analgesic drugs such as morphine. It has also been shown to produce fewer side effects such as respiratory depression and dependence. This compound has been shown to have antidepressant and anxiolytic effects in animal models, which may be related to its effects on nAChRs in the brain.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a valuable tool for studying the role of nAChRs in pain perception and mood regulation. Its unique binding profile allows for selective activation of specific nAChR subtypes, which can help to elucidate their individual contributions to these processes. However, this compound is a complex molecule that requires expertise in organic chemistry to synthesize. It is also expensive and has limited availability.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is the development of more selective nAChR agonists that can target specific subtypes of nAChRs. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and duration of action of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in humans, with a focus on its potential use in pain management and mood disorders.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-21-9-8-19(16-22(21)28-2)17-25-14-11-20(12-15-25)23(26)24-13-10-18-6-4-3-5-7-18/h3-9,16,20H,10-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUKFTGTUWERCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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